molecular formula C10H5F8NO B2976765 2,2,3,3,4,4,4-heptafluoro-N-(4-fluorophenyl)butanamide CAS No. 550301-92-3

2,2,3,3,4,4,4-heptafluoro-N-(4-fluorophenyl)butanamide

Cat. No. B2976765
CAS RN: 550301-92-3
M. Wt: 307.143
InChI Key: ISPPNGLLDAPGTE-UHFFFAOYSA-N
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Description

“2,2,3,3,4,4,4-heptafluoro-N-(4-fluorophenyl)butanamide” is a chemical compound with the linear formula C11H6F8N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

  • Insect Repellents:

    • A study by Richoux et al. (2020) synthesized and screened various aryl amides, including 2,2,3,3,4,4,4-heptafluoro-N-(3,4,5-trifluorophenyl)butanamide, for vapor repellency against mosquitoes. This compound demonstrated potent repellency, with little to no resistance observed against pyrethroid-resistant mosquito strains. It also showed synergistic effects with permethrinic acid, enhancing its effectiveness against mosquitoes (Richoux et al., 2020).
  • Polymeric Materials:

    • Su et al. (2018) investigated the use of a similar compound, 2,2,3,3,4,4,4-heptafluoro-butynic acid 2,2-bis-hydroxymethyl-butyl ester (HFBA), in the synthesis of novel polyurethanes. These materials exhibited improved thermal stability, tensile strength, and water vapor permeability, suggesting potential applications in waterproofing and other industrial uses (Su et al., 2018).
  • Liquid Crystals:

    • Milewska et al. (2015) synthesized chiral benzoates and fluorobenzoates, including derivatives of 2,2,3,3,4,4,4-heptafluoro-butoxyalkoxy, for use in liquid crystals. These compounds exhibited unique mesomorphic properties, such as low melting points and direct transitions to the antiferroelectric smectic phase, indicating their potential in advanced display technologies (Milewska et al., 2015).
  • Nanotechnology:

    • Li et al. (2014) developed a polymeric nanocapsule incorporating a similar fluorocarbon, 1,1,1,3,3-pentafluorobutane, for use as a contrast agent in tumor imaging. This demonstrates the potential of fluoro-derivatives in biomedical imaging and drug delivery systems (Li et al., 2014).

properties

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-N-(4-fluorophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F8NO/c11-5-1-3-6(4-2-5)19-7(20)8(12,13)9(14,15)10(16,17)18/h1-4H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPPNGLLDAPGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(C(C(F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F8NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30896054
Record name 2,2,3,3,4,4,4-Heptafluoro-N-(4-fluorophenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30896054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,4,4,4-heptafluoro-N-(4-fluorophenyl)butanamide

CAS RN

550301-92-3
Record name 2,2,3,3,4,4,4-Heptafluoro-N-(4-fluorophenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30896054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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